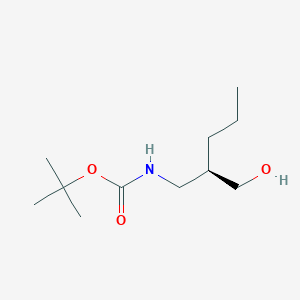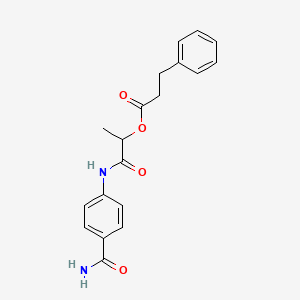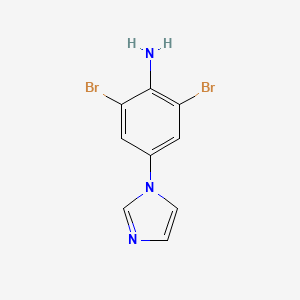
Benzenamine, 2,6-dibromo-4-(1H-imidazol-1-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dibromo-4-(1H-imidazol-1-yl)aniline is a compound that features both bromine and imidazole functional groups. The presence of these groups imparts unique chemical properties to the compound, making it a subject of interest in various fields of scientific research. The imidazole ring, in particular, is known for its biological activity and is a common motif in many pharmacologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dibromo-4-(1H-imidazol-1-yl)aniline typically involves the bromination of 4-(1H-imidazol-1-yl)aniline. This can be achieved through the reaction of 4-(1H-imidazol-1-yl)aniline with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature to avoid over-bromination .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. Techniques like recrystallization and chromatography are likely used to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dibromo-4-(1H-imidazol-1-yl)aniline can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The imidazole ring can participate in redox reactions.
Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted imidazole derivatives .
Scientific Research Applications
2,6-Dibromo-4-(1H-imidazol-1-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug design.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 2,6-dibromo-4-(1H-imidazol-1-yl)aniline is not fully understood. it is believed that the imidazole ring interacts with various biological targets, including enzymes and receptors. The bromine atoms may also play a role in modulating the compound’s activity by affecting its electronic properties .
Comparison with Similar Compounds
- 2,4-Dibromo-1H-imidazole
- 2,5-Dibromo-1H-imidazole
- 4-(1H-benzo[d]imidazol-2-yl)aniline
Comparison: Compared to these similar compounds, 2,6-dibromo-4-(1H-imidazol-1-yl)aniline is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of bromine atoms at the 2 and 6 positions of the aniline ring distinguishes it from other dibromo-imidazole derivatives .
Properties
CAS No. |
647835-36-7 |
|---|---|
Molecular Formula |
C9H7Br2N3 |
Molecular Weight |
316.98 g/mol |
IUPAC Name |
2,6-dibromo-4-imidazol-1-ylaniline |
InChI |
InChI=1S/C9H7Br2N3/c10-7-3-6(4-8(11)9(7)12)14-2-1-13-5-14/h1-5H,12H2 |
InChI Key |
AWKKDMAXKLEGPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=N1)C2=CC(=C(C(=C2)Br)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]ethyl acetate](/img/structure/B12945620.png)
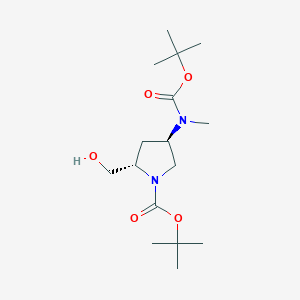
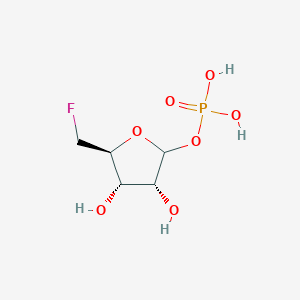
![(3aS)-6-Hydroxy-2-((S)-quinuclidin-3-yl)-2,3,3a,4,5,6-hexahydro-1H-benzo[de]isoquinolin-1-one](/img/structure/B12945637.png)
![8-(tert-Butoxycarbonyl)-1-oxa-2,8-diazaspiro[4.5]dec-3-ene-3-carboxylic acid](/img/structure/B12945640.png)
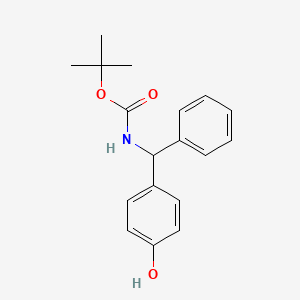

![Dimethyl 7,7-difluorobicyclo[4.1.0]heptane-3,4-dicarboxylate](/img/structure/B12945660.png)
